Pyridin-3-ylmethanamine Hydrochloride, with the chemical formula CHClN and CAS number 84359-15-9, is a compound that has garnered attention in both organic chemistry and biological research. This compound is classified as an amine and a pyridine derivative, characterized by a pyridine ring substituted with a methanamine group. Its unique structure enables it to participate in various chemical reactions and biological interactions, making it valuable in synthetic chemistry and pharmaceutical applications.
Pyridin-3-ylmethanamine Hydrochloride can be synthesized through several established methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pressure to optimize yield and purity. Industrial production may utilize continuous flow reactors for efficiency and consistency in product quality.
The molecular structure of Pyridin-3-ylmethanamine Hydrochloride consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) attached to a methanamine group (-CHNH). The presence of the nitrogen atom in the ring contributes to its basicity and reactivity.
Pyridin-3-ylmethanamine Hydrochloride can undergo various chemical reactions:
These reactions are significant for creating derivatives of Pyridin-3-ylmethanamine Hydrochloride that may exhibit enhanced biological activity or novel properties.
The mechanism of action for Pyridin-3-ylmethanamine Hydrochloride involves its interaction with specific biological targets, such as enzymes and receptors. The compound can function as an agonist or antagonist, modulating enzymatic activity or receptor signaling pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Pyridin-3-ylmethanamine Hydrochloride is typically presented as a white crystalline solid. Its solubility in water is influenced by the presence of the hydrochloride salt form, which enhances its solubility compared to its free base counterpart.
The compound exhibits basic properties due to the nitrogen atom in its structure, allowing it to participate in protonation reactions under acidic conditions. Its reactivity profile makes it suitable for various organic transformations.
Pyridin-3-ylmethanamine Hydrochloride has diverse applications across several fields:
Pyridin-3-ylmethanamine (3-picolylamine) emerged as a structurally simple yet versatile scaffold in medicinal chemistry during the late 20th century. Its hydrochloride salt form, Pyridin-3-ylmethanamine Hydrochloride (CAS: 6298-11-9; CID: 2792509), gained prominence due to enhanced solubility and crystallinity for synthetic handling [1]. Early literature primarily described it as a synthetic intermediate, but its significance expanded with the discovery of endogenous bioactive molecules featuring the 3-aminomethylpyridine motif. Notably, the marine neurotoxin anabaseine—a natural analog containing a reduced form of this scaffold—was identified as a potent nicotinic acetylcholine receptor (nAChR) modulator, highlighting the pharmacophoric potential of pyridylalkylamine structures . The 2000s witnessed a surge in publications leveraging this core, exemplified by its incorporation into the selective α7 nAChR agonist TC-5619 during drug discovery efforts for cognitive disorders [2].
Table 1: Key Milestones in the Development of Pyridin-3-ylmethanamine-Based Chemistry
Year Range | Development Phase | Key Advances |
---|---|---|
1980s-1990s | Early Synthetic Intermediates | Use in heterocyclic amine synthesis; Exploration of salt forms for crystallinity |
Late 1990s-2000s | Biological Significance Recognition | Role in anabaseine’s nAChR activity; Structural simplification efforts |
2010s-Present | Targeted Drug Design | Incorporation into clinical candidates (e.g., TC-5619); Diversification in kinase inhibitors, antibacterials |
Pyridin-3-ylmethanamine occupies a pivotal niche within nicotinergic pharmacophores due to the pyridine nitrogen’s capacity for hydrogen bonding and its spatial resemblance to the protonated amine of acetylcholine. This allows targeted interactions with nAChR ligand-binding domains. In TC-5619—a clinical candidate for cognitive disorders—the Pyridin-3-ylmethanamine moiety anchors the molecule within the α7 nAChR orthosteric site, demonstrating >1000-fold selectivity over α4β2 subtypes [2]. The scaffold’s protonation state at physiological pH is critical: analogous studies on anabaseine confirmed that the monocationic forms (iminium or ammonium-ketone) are essential for high-affinity nAChR binding .
Beyond nicotinergic systems, this scaffold is fundamental within broader heterocyclic amine chemistry. The pyridine ring serves as a robust bioisostere for benzene, improving solubility, metabolic stability, and target engagement. Its electron-deficient nature facilitates π-π stacking and dipole-dipole interactions in enzyme active sites. For instance, in kinase inhibitor design (e.g., RET inhibitors), the 3-aminomethylpyridine group acts as a hinge-binding fragment or a solubilizing vector [3] [9].
Biological Relevance
The scaffold’s primary amine enables versatile derivatization into amides, sulfonamides, ureas, and Schiff bases, expanding its pharmacological profile:
Table 2: Representative Bioactive Derivatives of Pyridin-3-ylmethanamine
Derivative Compound | Biological Activity | Key Metrics | Reference |
---|---|---|---|
TC-5619 | α7 nAChR agonist (Cognitive disorders) | >1000-fold α7 selectivity; Phase II clinical trials | [2] |
Compound 21d | Antibacterial (Oxazolidinone analog) | MIC = 4 μg/mL (S. aureus); Biofilm inhibition | |
(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine HCl | Anti-tubercular / Neuroactive | Activity vs. M. tuberculosis H37Ra | [5] |
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | Kinase inhibition (c-Kit/RET) | Anti-proliferative effects in cancer models | [9] |
Synthetic Utility
Pyridin-3-ylmethanamine Hydrochloride is a linchpin in multi-step synthetic routes:
This review focuses exclusively on the chemical, pharmacological, and synthetic roles of Pyridin-3-ylmethanamine Hydrochloride, excluding clinical safety or dosage considerations. Specific objectives include:
The scaffold exemplifies the strategic value of simple heterocyclic amines in drug discovery, enabling rapid exploration of chemical space while maintaining favorable physicochemical properties (e.g., CNS-MPO scores for brain penetrance [10]). Future directions emphasize its integration into bifunctional ligands targeting dual pathways (e.g., μ-opioid agonists/D3 antagonists) for enhanced therapeutic precision [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8